molecular formula C12H18FNO2 B13062642 Methyl 3-fluoro-1-adamantylcarbamate

Methyl 3-fluoro-1-adamantylcarbamate

Cat. No.: B13062642
M. Wt: 227.27 g/mol
InChI Key: FNADVOSALLPLAC-UHFFFAOYSA-N
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Description

Methyl(3-fluoroadamantan-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. It features a fluorine-substituted adamantane structure, which is a diamondoid hydrocarbon, combined with a carbamate group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(3-fluoroadamantan-1-yl)carbamate typically involves the reaction of 3-fluoroadamantane with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of Methyl(3-fluoroadamantan-1-yl)carbamate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Methyl(3-fluoroadamantan-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines .

Scientific Research Applications

Methyl(3-fluoroadamantan-1-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(3-fluoroadamantan-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamoylation, affecting their activity. The fluorine-substituted adamantane structure may enhance the compound’s stability and interaction with hydrophobic sites in proteins .

Comparison with Similar Compounds

Similar Compounds

  • Methyl(3-chloroadamantan-1-yl)carbamate
  • Methyl(3-bromoadamantan-1-yl)carbamate
  • Methyl(3-hydroxyadamantan-1-yl)carbamate

Uniqueness

Methyl(3-fluoroadamantan-1-yl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs .

Properties

Molecular Formula

C12H18FNO2

Molecular Weight

227.27 g/mol

IUPAC Name

methyl N-(3-fluoro-1-adamantyl)carbamate

InChI

InChI=1S/C12H18FNO2/c1-16-10(15)14-12-5-8-2-9(6-12)4-11(13,3-8)7-12/h8-9H,2-7H2,1H3,(H,14,15)

InChI Key

FNADVOSALLPLAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC12CC3CC(C1)CC(C3)(C2)F

Origin of Product

United States

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